(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile
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Overview
Description
(1S,4R,5R)-2-Azabicyclo[221]heptane-5-carbonitrile is a bicyclic compound with a unique structure that includes a nitrogen atom and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile typically involves the use of functionalized aminoproline methyl esters. An epimerization-lactamization cascade reaction is a common method used to prepare derivatives of this compound. This process involves the epimerization of (2S,4R)-4-aminoproline methyl esters under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization and electron-withdrawing groups for stabilization during the reaction . The specific conditions depend on the desired reaction and the functional groups present in the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of (1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile involves its interaction with molecular targets through its nitrogen and nitrile groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but with different functional groups.
(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane: Another similar compound with variations in stereochemistry and functional groups.
Uniqueness
(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile is unique due to its specific stereochemistry and the presence of a nitrile group.
Properties
CAS No. |
1909288-55-6 |
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Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
(1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile |
InChI |
InChI=1S/C7H10N2/c8-3-5-1-7-2-6(5)4-9-7/h5-7,9H,1-2,4H2/t5-,6-,7+/m0/s1 |
InChI Key |
ZYGSYWNTOIZIMA-LYFYHCNISA-N |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@@H]1CN2)C#N |
Canonical SMILES |
C1C2CC(C1CN2)C#N |
Origin of Product |
United States |
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